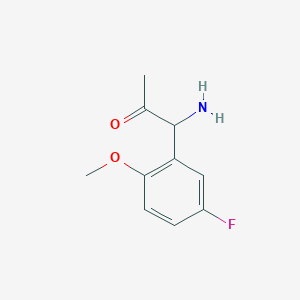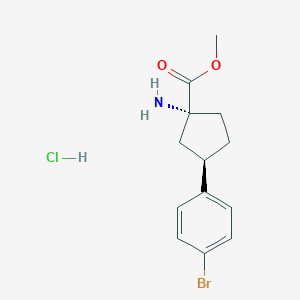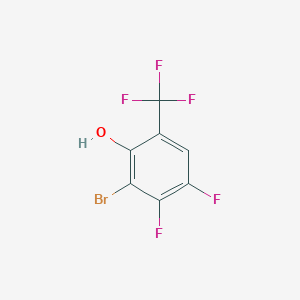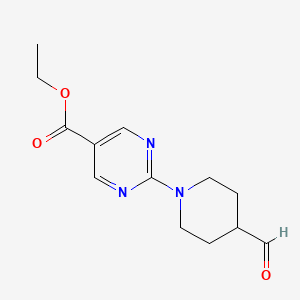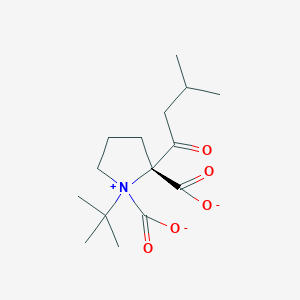![molecular formula C12H9BrN4 B13056785 5-Bromo-2-(1H-pyrrolo[2,3-C]pyridin-1-YL)pyridin-4-amine](/img/structure/B13056785.png)
5-Bromo-2-(1H-pyrrolo[2,3-C]pyridin-1-YL)pyridin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2-(1H-pyrrolo[2,3-C]pyridin-1-YL)pyridin-4-amine is a heterocyclic compound that features a bromine atom and a pyrrolo[2,3-C]pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(1H-pyrrolo[2,3-C]pyridin-1-YL)pyridin-4-amine typically involves multi-step organic reactions. One common method includes the cyclization of a precursor molecule, such as 2-bromo-5-iodopyridine, followed by substitution reactions to introduce the pyrrolo[2,3-C]pyridine core . The reaction conditions often involve the use of bases and solvents like dimethyl sulfoxide (DMSO) to facilitate the cyclization and substitution processes .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
5-Bromo-2-(1H-pyrrolo[2,3-C]pyridin-1-YL)pyridin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include bases like cesium carbonate (Cs2CO3), solvents such as DMSO, and catalysts like palladium for coupling reactions . The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted pyrrolo[2,3-C]pyridine derivatives, which may have different biological activities .
科学的研究の応用
5-Bromo-2-(1H-pyrrolo[2,3-C]pyridin-1-YL)pyridin-4-amine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing inhibitors of fibroblast growth factor receptors (FGFRs), which are targets for cancer therapy.
Biological Studies: The compound is studied for its potential to inhibit cell proliferation and induce apoptosis in cancer cells.
Chemical Biology: It serves as a building block for synthesizing various bioactive molecules that can be used in chemical biology research.
作用機序
The mechanism of action of 5-Bromo-2-(1H-pyrrolo[2,3-C]pyridin-1-YL)pyridin-4-amine involves its interaction with specific molecular targets. For instance, as an FGFR inhibitor, it binds to the ATP-binding site of the receptor, preventing its activation and subsequent signaling pathways that promote cell proliferation and survival . This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar core structure and are also studied for their FGFR inhibitory activities.
Pyrrolopyrazine derivatives: These compounds have a pyrrole and pyrazine ring and exhibit various biological activities, including kinase inhibition.
Uniqueness
5-Bromo-2-(1H-pyrrolo[2,3-C]pyridin-1-YL)pyridin-4-amine is unique due to its specific substitution pattern and its potent activity against FGFRs. This makes it a valuable compound for developing targeted cancer therapies .
特性
分子式 |
C12H9BrN4 |
|---|---|
分子量 |
289.13 g/mol |
IUPAC名 |
5-bromo-2-pyrrolo[2,3-c]pyridin-1-ylpyridin-4-amine |
InChI |
InChI=1S/C12H9BrN4/c13-9-6-16-12(5-10(9)14)17-4-2-8-1-3-15-7-11(8)17/h1-7H,(H2,14,16) |
InChIキー |
TYWLZLOUBMATTR-UHFFFAOYSA-N |
正規SMILES |
C1=CN=CC2=C1C=CN2C3=NC=C(C(=C3)N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


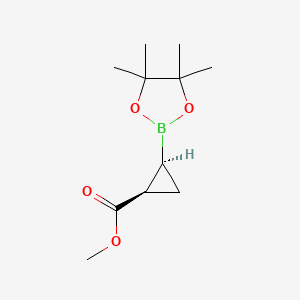
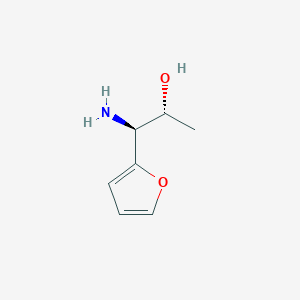
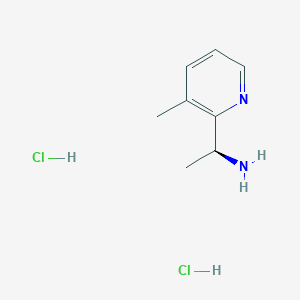
![[(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino2-methylbenzoate](/img/structure/B13056708.png)

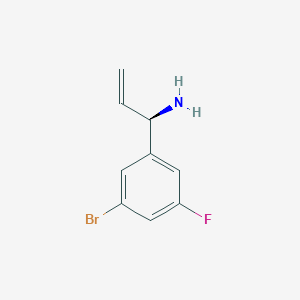
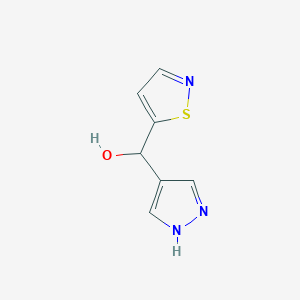
![[1-(Benzenesulfonyl)piperidin-4-ylidene]aminobenzoate](/img/structure/B13056751.png)
![ethylN-{2-[2-(2,4-difluorophenyl)hydrazin-1-ylidene]-3-oxobutanoyl}carbamate](/img/structure/B13056753.png)
